molecular formula C12H17NO2 B14399430 2-(3-Butoxyphenyl)acetamide CAS No. 89790-03-4

2-(3-Butoxyphenyl)acetamide

Cat. No.: B14399430
CAS No.: 89790-03-4
M. Wt: 207.27 g/mol
InChI Key: IGYJZDWOEFWNFK-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a butoxy group at the 3-position and an acetamide moiety at the 2-position. However, the bulky butoxy substituent may also reduce metabolic stability due to increased susceptibility to oxidative degradation .

Properties

CAS No.

89790-03-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-butoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-2-3-7-15-11-6-4-5-10(8-11)9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14)

InChI Key

IGYJZDWOEFWNFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Butoxyphenyl)acetamide can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 3-butoxyphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired amide by the action of ammonia or an amine .

Industrial Production Methods

On an industrial scale, the synthesis of 2-(3-Butoxyphenyl)acetamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Butoxybenzoic acid or butoxybenzyl alcohol.

    Reduction: Butoxyphenylamine.

    Substitution: Bromobutoxyphenylacetamide or nitrobutoxyphenylacetamide.

Scientific Research Applications

2-(3-Butoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, biological activities, and research findings for 2-(3-Butoxyphenyl)acetamide and its analogs:

Compound Name Substituents/Modifications Biological Activity/Findings Key References
2-(3-Butoxyphenyl)acetamide - 3-Butoxy on phenyl
- Acetamide at C2
Predicted enhanced lipophilicity; potential applications in hydrophobic target interactions N/A
2-(3-Chloro-4-hydroxyphenyl)acetamide - 3-Cl, 4-OH on phenyl
- Acetamide at C2
No 17β-HSD2 inhibition; N-butyl derivatives (e.g., compound 15) showed moderate activity
WH7 - 4-Cl, 2-Me on phenoxy
- Triazole linkage
Synthetic auxin agonist; regulates plant growth
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide - 3-MeO on phenyl
- Benzothiazole linkage
Patent-listed compound; likely targets enzyme or receptor domains
2-(4-Butoxyphenoxy)-N-(3-diethylaminopropyl)-N-(3-methoxyphenyl)acetamide hydrochloride - 4-Butoxyphenoxy
- Diethylamino group
Enhanced solubility due to charged amine; potential drug delivery applications

Key Research Findings and Trends

Substituent Effects on Enzyme Inhibition :

  • In 17β-HSD2 inhibition studies, acetamides with hydrophobic N-alkyl chains (e.g., N-butyl in compound 15) showed enhanced activity compared to unmodified analogs like 2-(3-chloro-4-hydroxyphenyl)acetamide (S11) . This suggests that the butoxy group in 2-(3-Butoxyphenyl)acetamide may similarly improve interactions with hydrophobic enzyme pockets.
  • Conversely, polar substituents (e.g., hydroxyl) reduced activity, highlighting the importance of lipophilicity in target binding .

Role of Regiochemistry: emphasizes the critical impact of substituent positioning. A prior study incorrectly assigned 2-(3-hydroxyphenyl)acetamide sulfate as M1, later corrected to the ortho-isomer (2-(2-hydroxyphenyl)acetamide sulfate) . This underscores that even minor positional changes (meta vs. ortho) can drastically alter biological behavior.

Antimicrobial and Agrochemical Applications :

  • Acetamides with heterocyclic appendages (e.g., benzothiazole in or triazole in WH7) demonstrate targeted bioactivity, such as auxin-like plant growth regulation or antimicrobial effects . The butoxy group in 2-(3-Butoxyphenyl)acetamide may offer similar versatility in agrochemical or pharmaceutical design.

Metabolic Stability and Solubility: Compounds with charged groups (e.g., diethylamino in ) exhibit improved water solubility, whereas longer alkoxy chains (e.g., butoxy) may compromise metabolic stability due to oxidative vulnerability .

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